Sodium 2-oxopropanoate-d3

LC-MS Quantitative Analysis Internal Standard

Sodium 2-oxopropanoate-d3 (Sodium pyruvate-d3) is the gold-standard deuterated internal standard for LC-MS/MS quantification of pyruvate. Its +3 Da mass shift enables discrimination from endogenous unlabeled pyruvate, eliminating co-elution interference and reducing replicate %RSD from ~20% to ~2%. With negligible kinetic isotope effect, it serves as a quantitative tracer for glycolytic and TCA cycle flux. Supplied at ≥98% chemical purity and 97–98 atom % D, it is ideal for metabolic flux analysis, protein deuteration, and hyperpolarized 13C MRI pH mapping.

Molecular Formula C3H3NaO3
Molecular Weight 113.06 g/mol
Cat. No. B12404570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-oxopropanoate-d3
Molecular FormulaC3H3NaO3
Molecular Weight113.06 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3;
InChIKeyDAEPDZWVDSPTHF-NIIDSAIPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-oxopropanoate-d3 for Quantitative MS & Metabolic Tracing: Core Identity and Procurement Baseline


Sodium 2-oxopropanoate-d3 (Sodium pyruvate-d3; CAS 1316291-18-5) is the deuterium-labeled analog of sodium pyruvate, a key three-carbon glycolytic intermediate . The compound is supplied as a stable isotope-labeled standard, typically at ≥98% chemical purity and 97–98 atom % D isotopic enrichment [1]. Its primary utility is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and as a tracer in metabolic flux analysis, where the +3 Da mass shift and ²H NMR signature enable discrimination from endogenous unlabeled pyruvate .

Why Unlabeled Sodium Pyruvate Cannot Substitute for Sodium 2-oxopropanoate-d3 in Quantitative Analytical and Tracing Workflows


In LC-MS quantitation of endogenous pyruvate, use of an unlabeled analog as internal standard fails because it co-elutes and shares identical mass, precluding separate detection [1]. In metabolic tracing, unlabeled pyruvate contributes to the analyte pool, confounding flux measurements and obscuring pathway activity [2]. The deuterium label in Sodium 2-oxopropanoate-d3 introduces a 3 Da mass shift for MS discrimination and a unique ²H NMR signature, enabling unequivocal tracking through glycolysis, the TCA cycle, and anaplerotic reactions without interfering with endogenous metabolite pools [1].

Sodium 2-oxopropanoate-d3: Head-to-Head Quantitative Evidence for Analytical and Metabolic Applications


LC-MS Precision Improvement with Isotopically Labeled Internal Standard vs. Unlabeled Analog

In LC-MS quantitation, replacing an unlabeled analog internal standard with an isotopically labeled version (e.g., Sodium 2-oxopropanoate-d3 for pyruvate) reduces replicate %RSD from approximately 20% to 2%, based on established ion suppression and extraction variability control [1].

LC-MS Quantitative Analysis Internal Standard Precision RSD

Minimal Kinetic Isotope Effect on Key Metabolic Fluxes vs. Unlabeled Pyruvate

In isolated perfused rat hearts, replacement of methyl protons with deuterons in pyruvate (as in Sodium 2-oxopropanoate-d3) results in a negligible kinetic isotope effect on flux through pyruvate dehydrogenase (PDH), lactate dehydrogenase (LDH), and alanine aminotransferase (ALT). Relative rates between unlabeled and deuterated pyruvate were 1:0.96 ± 0.01 for alanine and 1:0.95 ± 0.05 for glutamate formation [1].

Metabolic Flux Analysis Kinetic Isotope Effect Pyruvate Dehydrogenase Lactate Dehydrogenase Alanine Aminotransferase

T1 Prolongation for Hyperpolarized 13C MRI vs. Non-Deuterated Pyruvate

Deuteration at the C3 methyl position (as in Sodium 2-oxopropanoate-d3) extends the 13C T1 relaxation time of [2-13C]pyruvate to approximately 80 seconds when dissolved in D2O [1]. This compares to ~50–60 seconds for non-deuterated [1-13C]pyruvate under similar hyperpolarized conditions [2].

Hyperpolarized MRI T1 Relaxation Metabolic Imaging Gluconeogenesis 13C MRS

Deuterium Labeling Efficiency for Recombinant Protein Production vs. Glycerol-d8

In E. coli expression systems, using Sodium pyruvate-d3 as the deuterated carbon source achieved >90% deuteration of recombinant triose-phosphate isomerase (TPI) [1]. This is comparable to the deuteration efficiency of glycerol-d8, the standard carbon source for perdeuteration, but Sodium pyruvate-d3 can be synthesized in-house via a simpler, lower-cost procedure [1].

Protein Deuteration Neutron Crystallography NMR Spectroscopy E. coli Isotope Labeling

Hyperpolarized pH Sensor Accuracy with [1-13C]Pyruvate-d3

[1-13C]pyruvate-d3, upon non-enzymatic decarboxylation with H2O2, generates hyperpolarized H13CO3−/13CO2 with 12.46 ± 0.01% polarization at physiological pH, enabling pH measurements with an uncertainty of <0.08 pH units in vitro [1].

pH Measurement Hyperpolarized MRI PHIP 13C NMR Bicarbonate Sensor

Optimal Procurement and Deployment Scenarios for Sodium 2-oxopropanoate-d3


Quantitative LC-MS/MS Bioanalysis of Pyruvate and Related Metabolites

Sodium 2-oxopropanoate-d3 serves as the gold-standard internal standard for LC-MS/MS quantitation of pyruvate in plasma, tissue, and cell extracts. Its +3 Da mass shift eliminates ion suppression artifacts, reducing replicate %RSD from ~20% to ~2% and enabling precise, validated bioanalytical methods for clinical and preclinical studies [5].

Hyperpolarized 13C Metabolic MRI of Gluconeogenesis and pH Mapping

The extended T1 of [2-13C]pyruvate-d3 (~80 s) permits detection of slow gluconeogenic flux (oxaloacetate and PEP formation) in liver, a measurement not feasible with non-deuterated [1-13C]pyruvate [5]. Additionally, [1-13C]pyruvate-d3 enables high-precision extracellular pH mapping (<0.08 pH unit uncertainty) in tumor and ischemia models via PHIP hyperpolarization [3].

Cost-Effective Perdeuteration of Recombinant Proteins for Structural Biology

Using Sodium pyruvate-d3 as a deuterated carbon source in E. coli expression achieves >90% protein deuteration, suitable for neutron crystallography and NMR. The in-house synthesis of Sodium pyruvate-d3 reduces perdeuteration costs compared to commercial glycerol-d8, making large-scale structural biology projects more economical [5].

Metabolic Flux Analysis with 2H/13C Dual-Label Tracing

The negligible kinetic isotope effect (<5% flux reduction) of Sodium 2-oxopropanoate-d3 on PDH, LDH, and ALT validates its use as a quantitative tracer for glycolytic and TCA cycle flux measurements. 2H NMR and MS isotopomer analysis enable precise tracking of pyruvate fate without perturbing pathway dynamics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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